6-(4-acetylphenyl)-3-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
10-(4-ACETYLPHENYL)-5-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-ENE-9,11-DIONE is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-ACETYLPHENYL)-5-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-ENE-9,11-DIONE typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
10-(4-ACETYLPHENYL)-5-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
10-(4-ACETYLPHENYL)-5-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-(4-ACETYLPHENYL)-5-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-ACETYLPHENYL N-(4-METHOXYPHENYL)CARBAMATE: Shares similar functional groups but differs in overall structure and properties.
ALPHA-(4-METHOXYPHENYL)-1-PIPERIDINEACETAMIDE: Contains a methoxyphenyl group but has a different core structure.
2-ACETAMIDO-4-METHOXYPHENYL DISELENIDE: Similar in containing methoxyphenyl but differs significantly in its selenium content and overall structure.
Uniqueness
10-(4-ACETYLPHENYL)-5-(4-METHOXYPHENYL)-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-ENE-9,11-DIONE is unique due to its tetracyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
10-(4-acetylphenyl)-5-(4-methoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C25H22N2O5/c1-12(28)13-3-7-15(8-4-13)27-24(29)19-17-11-18(20(19)25(27)30)23-21(17)22(26-32-23)14-5-9-16(31-2)10-6-14/h3-10,17-21,23H,11H2,1-2H3 |
InChI Key |
SGFCGXPPKHOTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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